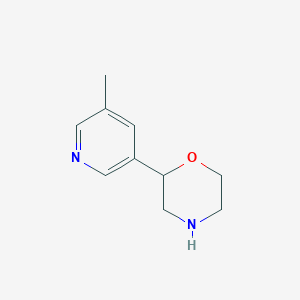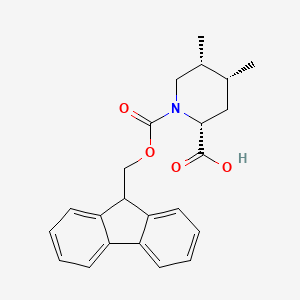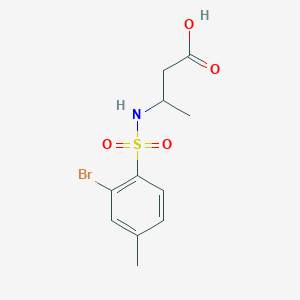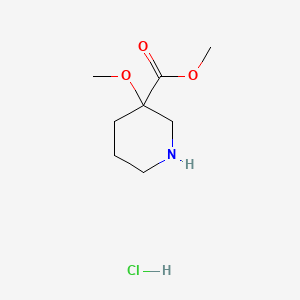![molecular formula C9H10N2O2 B15318622 Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B15318622.png)
Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyrrolopyridines .
Aplicaciones Científicas De Investigación
Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
- 5-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
- 5-Fluoro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid
Uniqueness
Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h4-5,10H,2-3H2,1H3 |
Clave InChI |
QJCXVYQZFADTKB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(CCN2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)


![Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B15318569.png)

![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)





